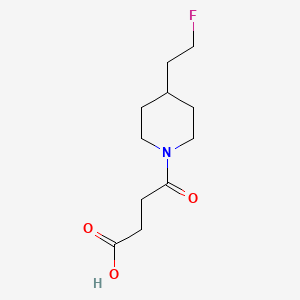

4-(4-(2-Fluorethyl)piperidin-1-yl)-4-oxobutansäure

Übersicht

Beschreibung

4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H18FNO3 and its molecular weight is 231.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Piperidinderivaten

Piperidinderivate sind in der Wirkstoffentwicklung von entscheidender Bedeutung, da sie in verschiedenen Arzneimitteln und Alkaloiden vorkommen. Die betreffende Verbindung kann als Vorläufer für die Synthese von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen dienen. Diese Derivate sind von Bedeutung für die Entwicklung schneller und kostengünstiger Methoden zur Synthese biologisch aktiver Piperidine .

Pharmakologische Anwendungen

Der Piperidin-Rest ist eine häufige Struktur in über zwanzig Klassen von Arzneimitteln. Daher könnte 4-(4-(2-Fluorethyl)piperidin-1-yl)-4-oxobutansäure an der Entdeckung und biologischen Bewertung potenzieller Medikamente beteiligt sein, insbesondere solcher, die auf neurologische Erkrankungen und Krankheiten abzielen .

Neuroinflammation-Bildgebung

Im Bereich der Neurobildgebung wurde diese Verbindung zur Entwicklung von Liganden für die PET-Bildgebung des Colony-Stimulating Factor 1-Rezeptors (CSF1R) verwendet, der ein vielversprechendes Ziel für die Neuroinflammation-Bildgebung ist. Dies ist besonders relevant für die Untersuchung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit .

Radiopharmazeutische Wissenschaften

Die Fluor-18-markierte Version dieser Verbindung kann als Radiotracer in der Positronen-Emissions-Tomographie (PET) verwendet werden, um verschiedene Gehirnerkrankungen zu untersuchen. Sie bietet eine nicht-invasive Möglichkeit, molekulare Prozesse im Gehirn zu beobachten und kann in Tiermodellen von Krankheiten verwendet werden .

Molekularsonden für Krankheitsmodelle

Als molekulare Sonde kann diese Verbindung für die Bildgebung von Erkrankungen des menschlichen Gehirns und in molekularen Neurorezeptor-Bildgebungsstudien eingesetzt werden. Dies umfasst Anwendungen in gentechnisch veränderten Tiermodellen und liefert Erkenntnisse über die molekularen Grundlagen verschiedener Krankheiten .

Wirkstoffforschung und -entwicklung

Die Struktur der Verbindung macht sie zu einem wertvollen Synthesebaustein für die Konstruktion von Arzneimitteln. Ihre Derivate können verwendet werden, um neue Therapeutika zu erforschen, wobei der Schwerpunkt auf der Verbesserung der pharmakokinetischen und pharmakodynamischen Eigenschaften für eine bessere Wirksamkeit und Sicherheit von Arzneimitteln liegt .

Wirkmechanismus

Target of action

Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . .

Mode of action

Piperidine derivatives have been shown to have activity against different viruses .

Biochemical pathways

Piperidine derivatives are known to be involved in a variety of biological activities .

Result of action

Piperidine derivatives have been shown to have a wide range of biological activities .

Eigenschaften

IUPAC Name |

4-[4-(2-fluoroethyl)piperidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c12-6-3-9-4-7-13(8-5-9)10(14)1-2-11(15)16/h9H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGRNLBMHNKSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

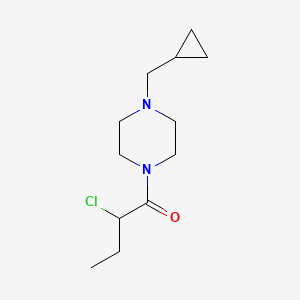

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

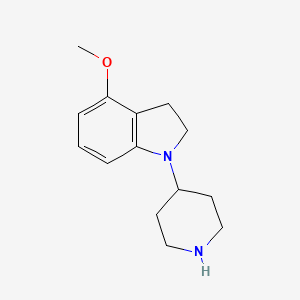

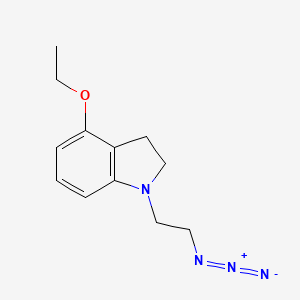

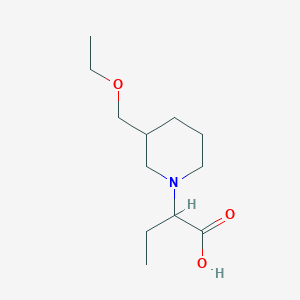

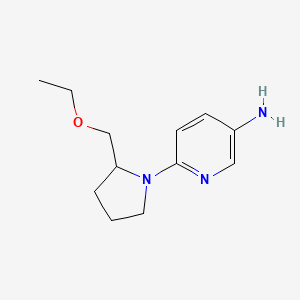

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)